molecular formula C24H34O5 B12586576 [(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] propanoate CAS No. 517894-40-5

[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] propanoate

Cat. No.: B12586576
CAS No.: 517894-40-5
M. Wt: 402.5 g/mol
InChI Key: WRSYRGVSFMODRD-WABZGIKPSA-N
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Description

[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] propanoate is a complex organic compound with a molecular formula of C24H34O3. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring structure and significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] propanoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of [(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] propanoate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling .

Properties

CAS No.

517894-40-5

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] propanoate

InChI

InChI=1S/C24H34O5/c1-5-21(27)29-19-13-15-12-16(28-14(2)25)8-10-23(15,3)18-9-11-24(4)17(22(18)19)6-7-20(24)26/h13,16-19,22H,5-12H2,1-4H3/t16-,17-,18-,19?,22-,23-,24-/m0/s1

InChI Key

WRSYRGVSFMODRD-WABZGIKPSA-N

Isomeric SMILES

CCC(=O)OC1C=C2C[C@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C)C)OC(=O)C

Canonical SMILES

CCC(=O)OC1C=C2CC(CCC2(C3C1C4CCC(=O)C4(CC3)C)C)OC(=O)C

Origin of Product

United States

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